

Spectroscopic Characterization of the Trichloromethyl Radical: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Trichloromethyl radical*

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Introduction

The **trichloromethyl radical** ($\bullet\text{CCl}_3$) is a highly reactive intermediate of significant interest across various scientific disciplines, including atmospheric chemistry, materials science, and toxicology. Its pivotal role in the metabolism and toxicity of carbon tetrachloride (CCl_4) makes its characterization crucial for understanding mechanisms of cellular damage and for the development of potential therapeutic interventions. This guide provides a comprehensive overview of the spectroscopic techniques employed to characterize the $\bullet\text{CCl}_3$ radical, detailing experimental methodologies and presenting key quantitative data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic parameters for the **trichloromethyl radical** determined by various techniques.

Table 1: Infrared Vibrational Frequencies of $\bullet\text{CCl}_3$

Precursor	Matrix	Temperature (K)	ν_1 (cm ⁻¹) (Symmetric Stretch)	ν_3 (cm ⁻¹) (Degenerate Stretch)	Reference
CCl ₄ + Li	Argon	20	Not Observed	898	[1]
HCCl ₃	Argon	14	Not Observed	898	[1][2]
DCCl ₃	Argon	14	Not Observed	898	[1][2]
HCCl ₃	Nitrogen	14	Not Observed	896	[2]

Note: The ν_1 symmetric stretching mode has proven difficult to observe experimentally in matrix isolation studies.

Table 2: UV-Vis Absorption Data for •CCl₃

Method	Medium	λ_{\max} (nm)	Molar Absorptivity (ϵ)	Notes
Pulse Radiolysis	Gas Phase	215	$\sim 1.3 \times 10^3$ M ⁻¹ cm ⁻¹	Broad and structureless
Flash Photolysis	Gas Phase	215	-	-

Table 3: Electron Spin Resonance (ESR) Parameters for •CCl₃

Parameter	Value	Conditions
g-value		
g_{\perp}	2.014	γ -irradiated CCl_4 at low temperature
Hyperfine Coupling Constants (A)		
$A(^{13}\text{C})$	~ 10.5 mT	Isotropic value
$A(^{35}\text{Cl})$	~ 0.6 mT	Isotropic value
$A(^{37}\text{Cl})$	~ 0.5 mT	Isotropic value

Experimental Protocols

Detailed methodologies for the generation and spectroscopic characterization of the $\bullet\text{CCl}_3$ radical are provided below.

Matrix Isolation Infrared Spectroscopy

This technique allows for the trapping and stabilization of reactive species like $\bullet\text{CCl}_3$ in an inert solid matrix at cryogenic temperatures, enabling their characterization by infrared spectroscopy.

a) Radical Generation:

- Method 1: Reaction of Alkali Metal with Halocarbon.
 - A Knudsen cell is filled with lithium metal.
 - The cell is heated to produce a beam of lithium atoms.
 - A gaseous mixture of carbon tetrachloride (CCl_4) highly diluted in argon (typically 1:1000) is prepared.
 - The lithium atom beam and the CCl_4/Ar mixture are co-deposited onto a cryogenic substrate (e.g., CsI window) maintained at approximately 20 K.[\[1\]](#)

- Method 2: Vacuum-Ultraviolet Photolysis of a Precursor.
 - A gaseous mixture of a suitable precursor, such as chloroform (HCCl_3) or deuterated chloroform (DCCl_3), is prepared in a large excess of argon or nitrogen matrix gas (e.g., $\text{Ar:HCCl}_3 = 1000:1$).^{[1][2]}
 - This mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to around 14 K.^{[1][2]}
 - The deposited matrix is then irradiated with a vacuum-ultraviolet source (e.g., a hydrogen discharge lamp) to induce photolysis of the precursor and formation of the $\bullet\text{CCl}_3$ radical.^{[1][2]}

b) Spectroscopic Measurement:

- An infrared spectrum of the matrix is recorded before photolysis or co-deposition to obtain a background.
- After radical generation, a second infrared spectrum is recorded.
- The difference spectrum, obtained by subtracting the initial spectrum from the final spectrum, reveals the absorption bands of the newly formed species, including the $\bullet\text{CCl}_3$ radical.

Pulse Radiolysis UV-Vis Spectroscopy

Pulse radiolysis is a powerful technique for studying transient species in the gas or liquid phase. A short, intense pulse of high-energy electrons creates radicals, and their subsequent reactions and spectroscopic properties are monitored in real-time.

a) Radical Generation and Detection:

- A sample cell is filled with a mixture of a precursor gas, such as chloroform (CHCl_3) or carbon tetrachloride (CCl_4), and a buffer gas like argon or SF_6 .^[3]
- The mixture is irradiated with a short pulse (nanosecond or picosecond duration) of high-energy electrons from a linear accelerator. This pulse creates a variety of reactive species, including the $\bullet\text{CCl}_3$ radical.

- A fast-pulsed analyzing light beam from a source like a xenon lamp is passed through the sample cell, perpendicular to the electron beam.
- The transmitted light is directed to a monochromator to select the desired wavelength and then to a fast detector (e.g., a photomultiplier tube).
- The time-resolved absorption at different wavelengths is recorded to construct the UV-Vis spectrum of the transient species.

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a highly sensitive technique for the direct detection and characterization of paramagnetic species like free radicals.

a) Radical Generation:

- γ -Irradiation of a Solid Matrix:
 - A sample of pure carbon tetrachloride (CCl_4) is frozen at a low temperature (e.g., 77 K) to form a solid matrix.[4]
 - The frozen sample is then irradiated with γ -rays from a source such as ^{60}Co . This process leads to the formation of various radical species, including the $\bullet\text{CCl}_3$ radical.[4]

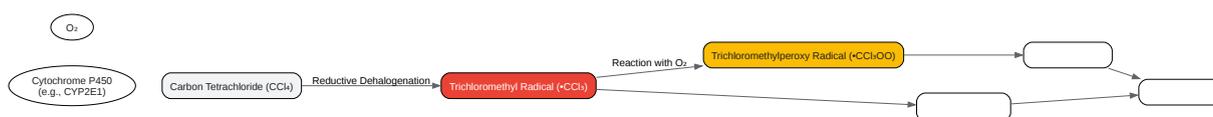
b) Spectroscopic Measurement:

- The irradiated sample is transferred, while maintaining the low temperature, to the resonant cavity of an ESR spectrometer.
- The sample is subjected to a slowly varying external magnetic field and irradiated with a constant microwave frequency (typically in the X-band, ~ 9.5 GHz).
- Absorption of microwaves by the unpaired electrons of the $\bullet\text{CCl}_3$ radical is detected and recorded as a function of the magnetic field.
- The resulting ESR spectrum provides information about the g-value and hyperfine coupling constants, which are characteristic of the radical's electronic structure and its interaction with surrounding magnetic nuclei.

Visualizations

Metabolic Pathway of CCl_4 to $\bullet\text{CCl}_3$ Radical

The following diagram illustrates the metabolic activation of carbon tetrachloride to the **trichloromethyl radical** and its subsequent reactive pathways, which are central to its hepatotoxicity.

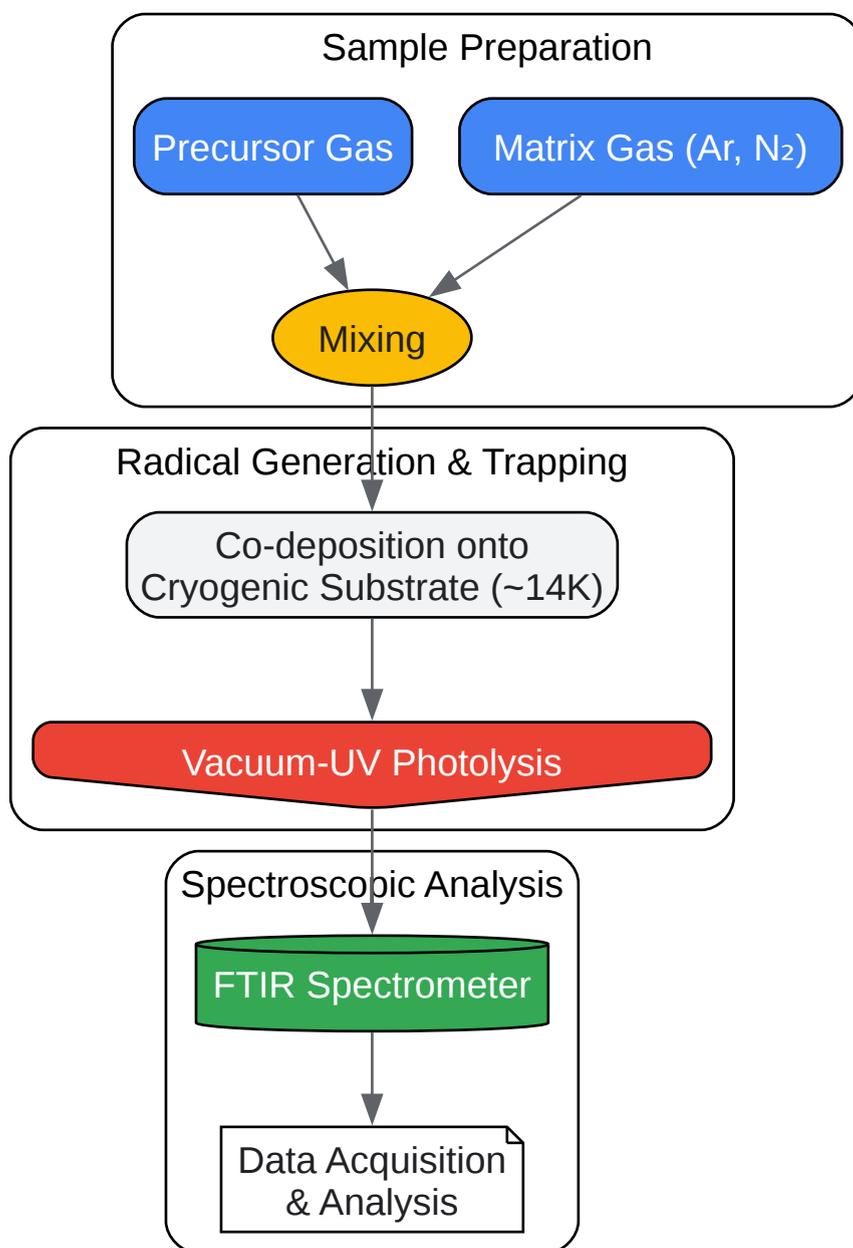


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Caption: Metabolic activation of CCl_4 to the highly reactive $\bullet\text{CCl}_3$ radical.

Experimental Workflow for Matrix Isolation Spectroscopy

The diagram below outlines the general workflow for the generation and spectroscopic analysis of a transient species using the matrix isolation technique.

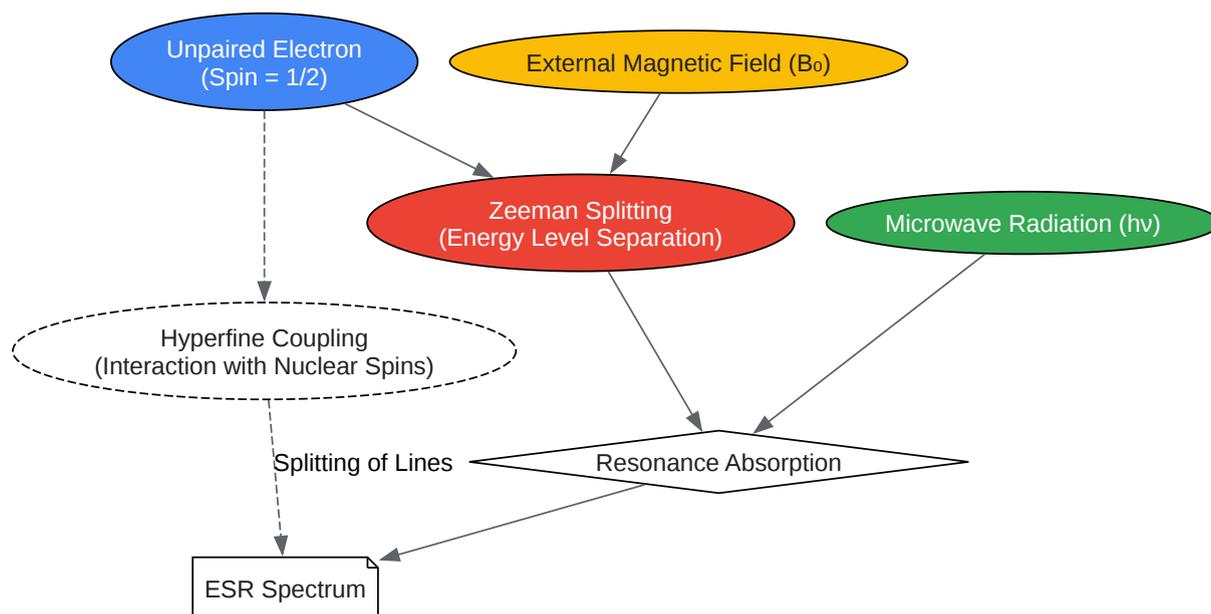


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Caption: Workflow for matrix isolation IR spectroscopy of a radical species.

Logical Relationship in ESR Spectroscopy

This diagram illustrates the fundamental principles of ESR spectroscopy, showing the interaction of an unpaired electron with an external magnetic field and surrounding nuclear spins.



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Caption: Fundamental principles of Electron Spin Resonance (ESR) spectroscopy.

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